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Compound of Interest

Compound Name:
Methyl 5-chloro-2-

methoxybenzoate-d3

Cat. No.: B15138998 Get Quote

Technical Guide: Methyl 5-chloro-2-
methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

analysis of Methyl 5-chloro-2-methoxybenzoate-d3. This deuterated analog is a valuable tool

in pharmaceutical research and development, primarily utilized as an internal standard for

quantitative analysis.

Core Chemical Properties
Methyl 5-chloro-2-methoxybenzoate-d3 is the deuterated form of Methyl 5-chloro-2-

methoxybenzoate. The primary distinction is the replacement of three hydrogen atoms with

deuterium on the methoxy group. This isotopic labeling makes it an ideal internal standard for

mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is

distinguishable by its mass-to-charge ratio.

Physical and Chemical Data
The following tables summarize the key physical and chemical properties of both the

deuterated and non-deuterated forms of the compound. The physical properties of the

deuterated version are expected to be very similar to its non-deuterated counterpart.
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Table 1: General Chemical Information

Property
Methyl 5-chloro-2-
methoxybenzoate-d3

Methyl 5-chloro-2-
methoxybenzoate

Molecular Formula C₉H₆D₃ClO₃ C₉H₉ClO₃[1][2][3][4]

Molecular Weight 203.64 g/mol 200.62 g/mol [1][2][3][4]

CAS Number 1329488-29-3 33924-48-0[2]

Appearance
White to light yellow crystal

powder

White to light yellow crystal

powder

Table 2: Physical Properties

Property Value (for non-deuterated form)

Melting Point 150-152 °C

Boiling Point 235-240 °C (lit.)

Density 1.259 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.5466 (lit.)

Table 3: Spectroscopic and Chromatographic Data Identifiers

Property Identifier

SMILES COC1=C(C=C(C=C1)Cl)C(=O)OC

InChI
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-

7(8)9(11)13-2/h3-5H,1-2H3

InChIKey HPTHYBXMNNGQEF-UHFFFAOYSA-N
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The synthesis of Methyl 5-chloro-2-methoxybenzoate-d3 can be achieved through the

methylation of 5-chlorosalicylic acid using a deuterated methylating agent. A common and

effective method involves the use of deuterated dimethyl sulfate ((CD₃)₂SO₄).

Experimental Protocol: Synthesis
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous acetone.

Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

Methylation: To the stirring suspension, add deuterated dimethyl sulfate ((CD₃)₂SO₄) (2.5

equivalents) dropwise.

Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Workup: After completion, cool the mixture to room temperature and filter to remove the

potassium carbonate. Concentrate the filtrate under reduced pressure.

Extraction: Dilute the residue with water and extract with ethyl acetate (3 x volumes).

Washing: Wash the combined organic extracts with water and then with a saturated sodium

chloride solution.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to obtain pure Methyl 5-chloro-2-methoxybenzoate-d3.
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Synthesis of Methyl 5-chloro-2-methoxybenzoate-d3
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Methyl 5-chloro-2-methoxybenzoate-d3
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Synthesis workflow for Methyl 5-chloro-2-methoxybenzoate-d3.

Analytical Methods
Accurate characterization and quantification of Methyl 5-chloro-2-methoxybenzoate-d3 are

crucial for its use as an internal standard. The following are standard analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. For the

d3 analog, the characteristic singlet for the methoxy protons at ~3.9 ppm will be absent. The
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aromatic protons will appear as multiplets in the range of 6.9-7.8 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The

deuterated methoxy carbon will exhibit a multiplet due to C-D coupling.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this volatile compound.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-300.

Expected Molecular Ion (M⁺): m/z 203/205 (due to chlorine isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive method for the quantification of Methyl 5-chloro-2-
methoxybenzoate-d3 in complex matrices.

LC Conditions:

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then

return to initial conditions.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

For Methyl 5-chloro-2-methoxybenzoate-d3: Precursor ion [M+H]⁺ at m/z 204,

product ions would be determined by fragmentation analysis.

For Methyl 5-chloro-2-methoxybenzoate: Precursor ion [M+H]⁺ at m/z 201, product ions

would be determined by fragmentation analysis.

Applications in Research and Drug Development
The primary application of Methyl 5-chloro-2-methoxybenzoate-d3 is as an internal standard

in pharmacokinetic and metabolic studies of drug candidates that contain the Methyl 5-chloro-

2-methoxybenzoate moiety. The non-deuterated form, Methyl 5-chloro-2-methoxybenzoate,

serves as a versatile intermediate in the synthesis of various biologically active molecules,

including pharmaceuticals and agrochemicals.[1] It has been used in the development of anti-

inflammatory and analgesic drugs.[1] Additionally, it has been noted to inhibit copulatory

behavior in the tick species Ixodes ricinus.

Safety and Handling
Methyl 5-chloro-2-methoxybenzoate is classified as a skin irritant, a serious eye irritant, and

may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including
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gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work

should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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